3-Ethyl-5-nitro-1H-indole-2-carboxylic acid
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Overview
Description
3-Ethyl-5-nitro-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a significant role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular functions . The interaction often involves the formation of a chelation with two Mg2+ ions .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have been reported to inhibit the strand transfer of HIV-1 integrase .
Result of Action
Indole derivatives are known to exhibit various biological activities, which suggest that they may have diverse molecular and cellular effects .
Preparation Methods
The synthesis of 3-Ethyl-5-nitro-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the nitration of an indole precursor followed by carboxylation and ethylation reactions. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and bases like sodium hydroxide for subsequent steps . Industrial production methods may employ similar synthetic routes but are optimized for higher yields and cost-effectiveness.
Chemical Reactions Analysis
3-Ethyl-5-nitro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroindole derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of aminoindole derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Major Products: The major products formed from these reactions include aminoindole derivatives, halogenated indoles, and other substituted indole compounds.
Scientific Research Applications
3-Ethyl-5-nitro-1H-indole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It serves as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.
Comparison with Similar Compounds
Similar compounds to 3-Ethyl-5-nitro-1H-indole-2-carboxylic acid include other indole derivatives such as:
- 5-Nitroindole-2-carboxylic acid
- 3-Ethylindole-2-carboxylic acid
- 5-Nitroindole-3-carboxylic acid
These compounds share structural similarities but differ in their substitution patterns, leading to variations in their chemical reactivity and biological activities. The unique combination of the ethyl and nitro groups in this compound imparts distinct properties that make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3-ethyl-5-nitro-1H-indole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-2-7-8-5-6(13(16)17)3-4-9(8)12-10(7)11(14)15/h3-5,12H,2H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEEFADFZZDUNDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC2=C1C=C(C=C2)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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